molecular formula C7H5ClN4O B7783398 1-(2-chlorophenyl)-2H-tetrazol-5-one

1-(2-chlorophenyl)-2H-tetrazol-5-one

Cat. No.: B7783398
M. Wt: 196.59 g/mol
InChI Key: NTLCSWYRVIMNEI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-2H-tetrazol-5-one is a useful research compound. Its molecular formula is C7H5ClN4O and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chlorophenyl)-2H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCSWYRVIMNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)N=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)N=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation of the Receptor and Ligand:the First Step in Molecular Docking is the Preparation of the 3d Structures of Both the Protein Target and the Ligand. for the Receptor, This Typically Involves Obtaining a Crystal Structure from a Database Like the Protein Data Bank Pdb . Any Missing Atoms or Residues Are Added, Water Molecules Are Usually Removed, and Hydrogen Atoms Are Added to the Protein Structure.

The ligand, in this case, 1-(2-chlorophenyl)-2H-tetrazol-5-one, is built using a molecular modeling program and its geometry is optimized to find the most stable, low-energy conformation. This is often achieved using quantum mechanical methods or molecular mechanics force fields.

Docking Simulation and Scoring:once the Receptor and Ligand Are Prepared, a Docking Algorithm is Used to Explore the Conformational Space of the Ligand Within the Active Site of the Receptor.frontiersin.orgsoftware Such As Autodock Vina is Frequently Used for This Purpose in Studies of Tetrazole Derivatives.nih.govnih.govthe Algorithm Generates a Variety of Possible Binding Poses of the Ligand.

Each of these poses is then evaluated by a scoring function, which estimates the binding affinity (often expressed in kcal/mol). uobaghdad.edu.iqajgreenchem.com A more negative score generally indicates a more favorable binding interaction. uobaghdad.edu.iq These scoring functions take into account various intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Analysis of Docking Results:the Final Step is a Detailed Analysis of the Docking Results. This Involves Examining the Top Ranked Poses to Understand the Specific Interactions Between the Ligand and the Amino Acid Residues of the Receptor S Active Site.acs.orgthis Analysis Can Reveal Key Hydrogen Bonds, Hydrophobic Interactions, and Other Forces That Stabilize the Ligand Receptor Complex.tandfonline.comthe Insights Gained from This Analysis Can Guide the Design of More Potent and Selective Analogs.

Molecular docking studies on various tetrazole derivatives have been performed to predict their binding to a range of biological targets. For example, some tetrazoles have been docked against DNA gyrase, while others have been studied for their interaction with the sterol 14-alpha demethylase enzyme of Candida albicans. uobaghdad.edu.iqajgreenchem.comcumhuriyet.edu.tr The results of these studies, including binding energies and specific amino acid interactions, provide a valuable framework for understanding the potential biological activity of new tetrazole compounds. nih.gov

Below are illustrative data tables representing the kind of information that would be generated from molecular docking studies of a compound like 1-(2-chlorophenyl)-2H-tetrazol-5-one against hypothetical protein targets.

Table 1: Example of Molecular Docking Scores for a Tetrazole Derivative against Various Protein Targets

Protein Target (PDB ID)Putative FunctionBinding Affinity (kcal/mol)
1AI9D-alanyl-D-alanine carboxypeptidase-7.5
4OR7Penicillin-binding protein-8.2
4FM9Human topoisomerase II-7.9

Note: The data in this table is illustrative and based on reported docking studies of other tetrazole derivatives for comparative purposes. nih.govnih.gov

Table 2: Example of Predicted Intermolecular Interactions from a Molecular Docking Study

LigandProtein TargetInteracting ResiduesInteraction Type
Tetrazole Derivative4OR7TYR449, SER239Hydrogen Bond
Tetrazole Derivative4OR7LYS237, ASN241Electrostatic
Tetrazole Derivative4OR7ALA451, VAL333Hydrophobic

Note: This table provides a hypothetical representation of the types of interactions that are analyzed in molecular docking studies, based on findings for similar compounds. nih.gov

Advanced Spectroscopic and Crystallographic Analyses for Structural Insights into Tetrazol 5 Ones

X-ray Diffraction Studies for Solid-State Structure and Conformation

X-ray diffraction analysis is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1-(2-chlorophenyl)-2H-tetrazol-5-one, this technique provides critical insights into the planarity of the tetrazole ring, the orientation of the phenyl substituent, and the nature of intermolecular forces that govern the crystal packing.

Planarity and Geometrical Parameters of the Tetrazole Ring

For this compound, a similar non-planar conformation is expected. The presence of the chlorine atom at the ortho position of the phenyl ring likely induces a significant dihedral angle between the phenyl and tetrazole rings to minimize steric hindrance. The precise bond lengths and angles within the tetrazole ring are also of great interest. In a study of 2,3,5-triphenyltetrazolium salt, the N-N bond lengths were found to be in the range of 1.314 to 1.328 Å. rsc.org These parameters are crucial for understanding the electronic distribution and aromaticity of the tetrazole system.

ParameterExpected Value/RangeReference Compound(s)
Tetrazole Ring ConformationEssentially Planar1-phenyltetrazole, 5-chloro-1-phenyltetrazole core.ac.uk
Dihedral Angle (Phenyl-Tetrazole)> 30°1-phenyltetrazole (29°), 5-chloro-1-phenyltetrazole (48°) core.ac.uk
N-N Bond Lengths~1.31 - 1.33 Å2,3,5-triphenyltetrazolium salt rsc.org
C-N Bond LengthsVariesData from related structures
C=O Bond Length~1.2 ÅGeneral ketone/amide data

Table 1: Expected Geometrical Parameters for this compound based on X-ray Diffraction Data of Related Compounds.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π–π stacking, Hirshfeld surface analysis)

The way molecules pack in a crystal is determined by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. For a related compound, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, Hirshfeld analysis revealed that the most significant contributions to the crystal packing were from N⋯H/H⋯N (21.9%), S⋯H/H⋯S (21.1%), and H⋯H (14.6%) contacts. researchgate.net

In the case of this compound, the presence of the carbonyl group (C=O) introduces the possibility of strong hydrogen bonding interactions, particularly if co-crystallized with protic solvents or if residual N-H tautomers are present. The aromatic phenyl and tetrazole rings can participate in π–π stacking interactions, which are crucial for the stabilization of the crystal lattice. Furthermore, the chlorine atom can engage in halogen bonding and other weak interactions. The analysis of these interactions is vital for understanding the physical properties of the solid material, such as its melting point and solubility.

Interaction TypeExpected Presence & Significance
Hydrogen BondingPotentially significant, especially involving the C=O group.
π–π StackingLikely between phenyl and/or tetrazole rings.
Halogen BondingPossible due to the chlorine substituent.
van der Waals ForcesUbiquitous and contribute to overall packing.

Table 2: Predicted Intermolecular Interactions for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For this compound, NMR can provide information on the presence of different tautomeric forms, their relative populations, and the energy barriers associated with conformational changes.

Elucidation of Tautomeric Forms and Isomeric Ratios in Solution

Tetrazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. The position of the proton on the tetrazole ring significantly affects the electronic environment of the molecule and thus its NMR spectrum. In solution, these tautomers can coexist in equilibrium, and their ratio is often dependent on the polarity of the solvent. scielo.org.za

For 5-substituted-1H-tetrazoles, the chemical shift of the N-H proton is a key indicator. For instance, in DMSO-d6, the N-H proton of 5-(4-chlorophenyl)-1H-tetrazole appears at a specific chemical shift that can be distinguished from other signals. researchgate.netnih.gov The ¹³C NMR spectrum is also highly informative, with the chemical shift of the carbon atom in the tetrazole ring being sensitive to the tautomeric form. By carefully analyzing the ¹H and ¹³C NMR spectra, and potentially employing advanced techniques like ¹⁵N NMR, the predominant tautomeric form of this compound in a given solvent can be determined, and the ratio of different isomers can be quantified. A study on the synthesis of 2-adamantyl-5-aryl-2H-tetrazoles demonstrated the regioselective formation of the 2H-isomer, which was confirmed by ¹H and ¹³C NMR spectroscopy. organic-chemistry.org

Conformation and Rotational Barrier Studies

The non-planar structure of this compound, with the rotatable bond between the phenyl and tetrazole rings, suggests the possibility of different conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of these conformational changes. By monitoring the NMR spectra at different temperatures, the rate of rotation around the C-N bond can be determined.

At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the activation free energy (ΔG‡) for the rotational barrier can be calculated. growingscience.com This provides valuable information about the flexibility of the molecule and the steric and electronic effects of the substituents.

Vibrational Spectroscopy (IR, Raman) for Molecular Conformation and Bonding Characterization

For tetrazole derivatives, vibrational spectroscopy can be used to identify characteristic stretching and bending modes of the tetrazole ring, the phenyl ring, and the carbonyl group. A study of 1-phenyltetrazole and 5-chloro-1-phenyltetrazole provided a detailed assignment of their IR spectra, supported by theoretical calculations. core.ac.uk For 5-phenyl-1H-tetrazole, characteristic IR bands include N-H stretching around 3449 cm⁻¹, C=N stretching around 1642 and 1562 cm⁻¹, and C-N stretching around 1474 and 1164 cm⁻¹.

In the case of this compound, the IR and Raman spectra would be expected to show characteristic bands for the C=O stretch, typically in the region of 1650-1750 cm⁻¹. The various C-H, C=C, and C-Cl vibrations of the chlorophenyl ring, as well as the N-N and C-N vibrations of the tetrazole ring, would also be present. By comparing the experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure and providing insights into the strength and nature of its chemical bonds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C=O Stretch1650 - 1750
Aromatic C-H Stretch3000 - 3100
Tetrazole Ring (N=N, C=N) Stretch1400 - 1650
C-Cl Stretch600 - 800
Tetrazole Ring BendingBelow 1000

Table 3: Expected Characteristic Vibrational Frequencies for this compound.

Hyphenated Mass Spectrometry Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated mass spectrometry (MS) techniques, which couple a separation method with mass analysis, are indispensable tools for the analysis of the chemical compound This compound in complex matrices and for real-time monitoring of its synthesis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the requisite selectivity and sensitivity for these applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis and Reaction Monitoring

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of This compound . The use of LC-MS is beneficial for monitoring the progress of reactions that synthesize tetrazole derivatives. nih.gov For instance, in the synthesis of tetrazoles, LC-MS can be employed to track the consumption of reactants and the formation of the desired product and any by-products in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to improve yield and purity.

In the context of complex mixture analysis, such as identifying impurities or metabolites, advanced techniques like two-dimensional ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (2D-UPLC-Q/TOF-MS) can be utilized. This method enhances separation efficiency and provides high-resolution mass data, enabling the identification of structurally similar impurities that may be present in a sample of This compound .

The fragmentation of tetrazole derivatives in the mass spectrometer is highly influenced by the nature and position of substituents on the aromatic ring. nih.gov For 2,5-disubstituted tetrazoles, a characteristic fragmentation pathway observed under electrospray ionization (ESI) conditions involves the loss of a neutral nitrogen molecule (N₂). In the positive ion mode ESI-MS, another potential fragmentation pathway for tetrazoles is the elimination of hydrazoic acid (HN₃). researchgate.net

Based on the analysis of structurally related compounds, the expected fragmentation of the protonated molecule of This compound ([M+H]⁺) in an LC-MS/MS experiment would likely involve the neutral loss of 28 Da, corresponding to the elimination of a nitrogen molecule (N₂). Further fragmentation could involve the cleavage of the chlorophenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Studies

GC-MS is another valuable hyphenated technique, particularly suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many tetrazole derivatives, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. While specific GC-MS studies on This compound are not widely documented, the technique has been successfully applied in metabolomic analyses to investigate metabolic disruptions caused by various organic compounds. This suggests its potential utility in studying the metabolic fate of This compound in biological systems, provided a suitable derivatization method is employed.

The electron ionization (EI) mass spectra of 1-aryl-tetrazole-5-ones, which are structurally analogous to the target compound, have been studied. These studies reveal that the fragmentation patterns are strongly dependent on the substituents of the aryl group. nih.gov A common fragmentation pathway involves the loss of a nitrogen molecule (N₂). For This compound , the molecular ion (M⁺) would be expected to undergo fragmentation with an initial loss of N₂, followed by further fragmentation of the resulting ion.

The table below summarizes the expected key mass spectrometric parameters for This compound based on data from analogous compounds.

Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Application
LC-MS/MSESI (+)[M+H]⁺[M+H - N₂]⁺, fragments of the chlorophenyl groupReaction Monitoring, Impurity Profiling
LC-MS/MSESI (-)[M-H]⁻[M-H - N₂]⁻Metabolite Identification
GC-MSEIM⁺[M - N₂]⁺, fragments of the chlorophenyl groupAnalysis of volatile derivatives

Computational Chemistry and Theoretical Investigations of 1 2 Chlorophenyl 2h Tetrazol 5 One

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic properties of molecules. These quantum chemical calculations provide insights into molecular orbital energies, electron distribution, and the nature of electronic transitions, which are fundamental to a molecule's stability and reactivity.

Prediction of Ground and Excited State Geometries

While a specific study detailing the ground and excited state geometries of 1-(2-chlorophenyl)-2H-tetrazol-5-one is not available, research on similar structures, such as 1-phenyl-4-allyl-tetrazol-5-one, offers valuable insights. uc.ptmdpi.com DFT calculations, often employing functionals like B3LYP, PBE0, or M06-HF, are used to optimize the molecular geometry in both the ground state (S₀) and the lowest triplet excited state (T₁). uc.ptmdpi.com For tetrazole derivatives, the tetrazole ring is generally planar. researchgate.net The introduction of a substituted phenyl ring at the N1 position introduces a dihedral angle between the phenyl and tetrazole rings, which is a key geometric parameter.

In the ground state, the geometry is at a minimum on the potential energy surface. Upon electronic excitation, for instance to the T₁ state, the geometry relaxes to a new minimum. This excited state geometry can differ significantly from the ground state, particularly in bond lengths and dihedral angles, which can predispose the molecule to certain photochemical reactions. uc.ptmdpi.com For example, in the study of 1-phenyl-4-allyl-tetrazol-5-one, the optimization on the triplet state was crucial to understanding its photodegradation mechanism. uc.ptmdpi.com

Table 1: Representative Calculated Geometric Parameters for a Phenyl-Tetrazole Analog (Note: Data is illustrative and based on general findings for similar compounds, not specific to this compound)

Parameter Ground State (S₀) Triplet State (T₁)
C=O Bond Length (Å) ~1.20 Elongated
N-N Bond Lengths (Å) Variable Altered upon excitation

Characterization of Transition States and Reaction Energy Profiles

Computational chemistry is instrumental in mapping the energy landscape of chemical reactions, including the identification of transition states (TS). A transition state represents an energy maximum along a reaction coordinate and is characterized by a single imaginary vibrational frequency. Studies on the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one have successfully used DFT to characterize the transition states involved in its degradation. uc.ptmdpi.com The reaction pathway, proceeding on the triplet state potential energy surface, was shown to involve the extrusion of a nitrogen molecule (N₂), followed by cyclization and intramolecular proton transfer. uc.ptmdpi.com

The energy barriers for these steps were calculated using various functionals. For instance, the transition state for the N₂ extrusion was identified, and its energy relative to the T₁ state minimum was determined. mdpi.com Subsequent transition states for conformational rearrangement and proton transfer were also located, allowing for the construction of a complete reaction energy profile. mdpi.com This type of analysis is critical for validating proposed experimental mechanisms and understanding reaction kinetics.

Table 2: Illustrative Reaction Energy Profile Data for a Phenyl-Tetrazol-5-one Analog (Note: Data is illustrative and based on findings for 1-phenyl-4-allyl-tetrazol-5-one)

Reaction Step Functional Calculated Energy Barrier (kJ/mol)
N₂ Extrusion M06-HF ~30
N₂ Extrusion PBE0 ~35
N₂ Extrusion B3LYP ~40
Conformational Rearrangement M06-HF ~53
Conformational Rearrangement PBE0 ~56

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While specific molecular dynamics (MD) simulations for this compound are not documented in the searched literature, MD is a powerful technique for exploring the conformational space of flexible molecules. nih.govnih.gov For a molecule like this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the tetrazole ring.

MD simulations, often run for nanoseconds or longer, would track the atomic positions over time, providing a dynamic picture of the molecule's behavior. researchgate.net This allows for the identification of low-energy conformations and the transitions between them. Such studies can reveal the most probable orientations of the 2-chlorophenyl group relative to the tetrazol-5-one ring, which can be crucial for understanding its interaction with biological targets or its crystal packing. These simulations typically employ force fields like AMBER or CHARMM and can be performed in various environments, such as in a vacuum or in a solvent box to mimic solution-phase behavior. nih.gov

Theoretical Studies on Aromaticity and Electron Delocalization in the Tetrazole Ring

The aromaticity of the tetrazole ring is a key determinant of its stability and chemical properties. researchgate.net Computational methods provide several indices to quantify aromaticity. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS). iosrjournals.org

DFT studies on substituted tetrazoles have shown that the nature and position of substituents significantly affect the aromaticity of the tetrazole ring. researchgate.net Electron-withdrawing groups, such as a carboxyl group, have been found to increase the aromaticity of the tetrazole ring by withdrawing π-electrons. researchgate.net Conversely, electron-donating groups can weaken the aromatic character. researchgate.net In the case of this compound, the 2-chlorophenyl group is generally considered to be electron-withdrawing, which would suggest it helps to maintain or slightly enhance the aromaticity of the tetrazole ring.

Calculations of NICS values, typically at the center of the ring (NICS(0)) and 1 Å above the ring (NICS(1)), provide a measure of the induced magnetic field. Negative NICS values are indicative of aromatic character.

Computational Approaches to Bioisosterism and Molecular Recognition in Tetrazol-5-ones

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. uobaghdad.edu.iq This method is instrumental in drug discovery and development for predicting the binding affinity and mode of action of a compound like this compound. The process involves several key steps:

Chemically Oriented Applications and Emerging Research Directions for 1 2 Chlorophenyl 2h Tetrazol 5 One Derivatives

Applications as Ligands in Coordination Chemistry

While specific studies on the coordination chemistry of 1-(2-chlorophenyl)-2H-tetrazol-5-one are not extensively documented, the broader class of tetrazole derivatives, including 1-substituted tetrazol-5-ones, are recognized for their potential as ligands in coordination chemistry. The tetrazole ring possesses multiple nitrogen atoms that can act as donor sites for metal ions, leading to the formation of diverse coordination complexes. thieme-connect.comsuperfri.org The coordination can occur through different nitrogen atoms of the tetrazole ring, and the resulting complexes can form one-, two-, or three-dimensional coordination polymers. superfri.org

For instance, complexes of Mn(II) with 5-(pyridyl)tetrazole ligands have been synthesized and characterized, revealing that coordination can occur through either the nitrogen atoms of the tetrazole residue or the pyridyl group. nih.gov Similarly, silver(I) complexes with 5-(allylthio)-1-phenyl-1H-tetrazole and its chlorophenyl derivatives have been prepared, demonstrating the formation of π-complexes. osi.lv In these structures, the silver(I) atoms exhibit a trigonal pyramidal coordination environment, involving nitrogen atoms from adjacent tetrazole molecules and the olefinic C=C bond of the allyl group. osi.lv

The coordination behavior of tetrazole derivatives is influenced by the nature of the substituents on the tetrazole ring. The introduction of a phenyl group, as seen in 1-phenyl-1H-tetrazole-5-thiol, can enhance the stability of the ligand and provide sites for supramolecular interactions, such as π-π stacking, which can help stabilize the resulting complexes. osi.lv It is plausible that this compound could act as a ligand, with the nitrogen atoms of the tetrazole ring and potentially the oxygen atom of the carbonyl group participating in coordination with metal ions. The presence of the 2-chlorophenyl group could influence the electronic and steric properties of the ligand, thereby affecting the structure and properties of the resulting metal complexes.

Utilization in Material Science

The most prominent application of a derivative of the this compound scaffold in material science is its role as a key intermediate in the synthesis of the antiepileptic drug Cenobamate. Specifically, 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, an isomer of the title compound, is a direct precursor to (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, which is then converted to Cenobamate. uc.ptfda.govmdpi.commdpi.comacs.org This highlights the importance of the 1-(2-chlorophenyl)-tetrazole framework in the development of advanced pharmaceutical materials.

Beyond its use in pharmaceutical synthesis, the tetrazole ring system is of interest in the development of other advanced materials. For example, tetrazole derivatives are used in the synthesis of energetic polymers. nih.gov An N-glycidyl-5-aminotetrazole homopolymer has been synthesized through the nucleophilic substitution of 5-aminotetrazole (B145819) heterocycles for chlorine atoms in a poly-(epichlorohydrin)-butanediol matrix. nih.gov This suggests the potential for incorporating this compound into polymeric structures to create functional materials with specific properties.

Furthermore, the nitrogen atoms of the tetrazole ring can serve as ligands for metal ions, and copper(II) complexes of similar tetrazoles have shown catalytic activity in oxidation reactions. This points to the potential application of this compound derivatives in heterogeneous catalysis. uc.pt

Development as Components in Energetic Materials

Tetrazole-based compounds are a significant class of energetic materials due to their high nitrogen content, large positive heats of formation, and the generation of environmentally benign dinitrogen gas upon decomposition. nih.govbeilstein-journals.org The energetic properties of tetrazole derivatives can be tuned by the introduction of various functional groups.

The introduction of nitro and nitramino groups into pyrazole-tetrazole hybrids has been shown to enhance detonation properties. nih.gov For instance, the nitramine derivative H₃NANP-5T and its energetic salts exhibit outstanding detonation properties comparable to RDX. nih.gov Theoretical studies on tetrazole derivatives have also been conducted to predict their energetic properties. researchgate.net Quantum-chemical calculations on tetrazolo[1,5-b] uc.ptfda.govmdpi.comnih.govtetrazine derivatives have been used to predict their heats of formation and detonation performances. researchgate.net These studies indicate that the introduction of energetic substituents like nitramino, nitro, and azido (B1232118) groups generally improves detonation performance. mdpi.com

Structure-Property Relationship (SPR) Studies in Derivatives of Tetrazol-5-ones

Influence of Substituent Effects on Chemical Properties

The chemical properties of tetrazol-5-one derivatives are significantly influenced by the nature and position of substituents on the ring. The electronic effects of substituents on the antioxidant activities of phenolic dendritic antioxidants have been studied computationally, revealing that electron-donating groups have a beneficial effect while electron-withdrawing groups have a negative effect. researchgate.net In the context of this compound, the chlorine atom is an electron-withdrawing group, which would be expected to influence the electronic distribution within the molecule.

Computational studies on phenolic antioxidants have shown that electron-donating groups like -OCH₃ decrease the O-H bond dissociation enthalpy, leading to increased antioxidant activity, whereas electron-withdrawing groups like -NO₂, -CN, and halogens generally increase the bond dissociation enthalpy, resulting in lower antioxidant activity. researchgate.net The 2-chloro substituent on the phenyl ring of the title compound will likely impact its reactivity and intermolecular interactions through both inductive and resonance effects.

A theoretical study on the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one has shown that the reaction pathways are dependent on the solvent, leading to different photoproducts. mdpi.com This highlights the sensitivity of the tetrazol-5-one ring system to its environment and the influence of substituents on its photochemical behavior.

Design Principles for Modulating Molecular Functionality through Structural Modification

The design of functional molecules based on the tetrazol-5-one scaffold relies on strategic structural modifications to achieve desired properties. A key principle is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. The tetrazole ring is often used as a bioisostere for the carboxylic acid group in medicinal chemistry. thieme-connect.com

The introduction of specific substituents can be used to tune the properties of tetrazole derivatives for various applications. For instance, in the design of energetic materials, the introduction of explosophoric groups like nitro (-NO₂) or azido (-N₃) is a common strategy to enhance performance. mdpi.com The position of these substituents is also crucial, as demonstrated in studies on isomeric pyrazole-tetrazoles where different substitution patterns led to variations in density and detonation properties due to differences in hydrogen bonding and π-π interactions. nih.gov

Hybrid Compound Design and Synthesis Involving the Tetrazol-5-one Scaffold

The tetrazol-5-one scaffold is a valuable building block in the design and synthesis of hybrid compounds, which are molecules that combine two or more pharmacophoric units to achieve improved or novel biological activities. nih.govrsc.org A prominent example involving a derivative of the title compound is the synthesis of Cenobamate, where the 1-(2-chlorophenyl)-tetrazole moiety is a core component. acs.org

The synthesis of hybrid compounds often involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. acs.org For example, a series of 1,5-disubstituted tetrazole-indole hybrids have been synthesized via a high-order multicomponent reaction. nih.gov

The design of hybrid molecules can also involve the fusion of the tetrazole ring with other heterocyclic systems. For example, novel uc.ptfda.govnih.govtriazolo[1,5-b] uc.ptfda.govmdpi.comnih.govtetrazines have been synthesized, and these fused heterocyclic systems have shown potential as bioactive compounds. beilstein-journals.org The reactivity of these fused systems can be further modified by introducing different substituents.

Future Outlook and Unexplored Avenues in Tetrazol-5-one Chemical Research

The field of tetrazole chemistry, and specifically that of this compound and its derivatives, stands on the cusp of significant expansion. While current research has laid a foundational understanding of their synthesis and certain applications, a vast landscape of possibilities remains to be explored. The future trajectory of research in this area is likely to be driven by the pursuit of enhanced efficiency in synthesis, novel applications in medicine and materials science, and a deeper understanding of the fundamental chemical properties of these heterocyclic systems.

Advancements in Synthetic Methodologies: Future synthetic efforts will likely focus on the development of more sustainable and efficient protocols. While methods like microwave-assisted synthesis have shown promise for tetrazole derivatives, the exploration of continuous flow chemistry could offer superior control over reaction parameters, leading to higher yields and purity for derivatives of this compound. nih.gov The design and application of novel catalysts, including nanocatalysts and biocatalysts, represent another promising frontier for achieving regioselective and stereoselective syntheses, which are crucial for tuning the biological activity of these compounds. nih.govthieme-connect.com

Deepening Medicinal Chemistry Applications: The role of tetrazoles as bioisosteres for carboxylic acids is well-established and will continue to be a cornerstone of their use in drug design. thieme-connect.comnih.gov For derivatives of this compound, future research is anticipated to move beyond current targets. Systematic screening of compound libraries against a wider array of biological targets, including various enzymes, receptors, and ion channels, could uncover entirely new therapeutic potentials. The investigation into their roles as PD-1/PD-L1 antagonists for cancer immunotherapy is a particularly exciting and recent development that warrants further exploration with specifically designed derivatives. rsc.org

Emerging Applications in Materials Science and Agrochemicals: The high nitrogen content and inherent stability of the tetrazole ring make it an attractive scaffold for developing high-energy density materials. mdpi.com Research into the energetic properties of this compound derivatives is a largely unexplored but potentially high-impact area. Furthermore, the broader class of tetrazoles has been investigated for use as plant growth regulators, herbicides, and fungicides. thieme-connect.com A systematic evaluation of the agrochemical potential of this compound derivatives could open up new avenues for their application beyond the pharmaceutical industry.

Photochemistry and Coordination Chemistry: The photochemical reactivity of tetrazol-5-ones, which can lead to the formation of various reactive intermediates and novel heterocyclic structures, is an area ripe for further investigation. mdpi.commdpi.com Harnessing these photochemical transformations could provide access to complex molecular architectures that are difficult to obtain through traditional thermal reactions. Additionally, the tetrazol-5-one moiety can act as a versatile ligand for metal ions. The synthesis and characterization of coordination complexes involving derivatives of this compound could lead to new catalysts, imaging agents, or materials with unique magnetic and optical properties.

The table below outlines potential future research directions based on current trends and unexplored areas.

Research AreaFocusPotential Outcomes
Synthetic Chemistry Development of flow chemistry protocols and novel nanocatalysts.Higher efficiency, improved scalability, and greener synthetic routes.
Medicinal Chemistry Screening against new biological targets (e.g., kinases, proteases).Discovery of new therapeutic agents for a wider range of diseases.
Structure-based design of PD-1/PD-L1 inhibitors.Development of novel small-molecule cancer immunotherapies. rsc.org
Materials Science Investigation of energetic properties and thermal stability.Creation of new high-energy density materials. mdpi.com
Agrochemicals Evaluation of herbicidal and fungicidal activity.Development of new crop protection agents. thieme-connect.com
Photochemistry Exploring light-induced ring-opening and rearrangement reactions.Access to novel heterocyclic scaffolds for synthesis and materials. mdpi.com
Coordination Chemistry Synthesis and characterization of metal complexes.New catalysts, sensors, and functional materials.
Computational Chemistry In silico screening of virtual libraries and ADMET prediction.Accelerated discovery of lead compounds with favorable properties. dnu.dp.ua

By venturing into these unexplored avenues, the scientific community can unlock the full potential of this compound derivatives, paving the way for innovations across multiple scientific disciplines.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-chlorophenyl)-2H-tetrazol-5-one?

A robust synthesis involves reacting 2-chlorobenzyl derivatives with tetrazole precursors under heterogenous catalytic conditions. For example:

  • Procedure : Combine equimolar amounts of 2-chlorobenzyl chloride and tetrazole-5-thiol in PEG-400 solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst. Stir at 70–80°C for 1 hour, monitor via TLC, then isolate the product via ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
  • Key Parameters : Temperature control (70–80°C) and catalyst loading significantly influence yield (typically 70–85%). Adjust substituents on the benzyl group to modulate reactivity.

Q. How is the compound characterized spectroscopically?

  • IR Spectroscopy : Look for characteristic peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (N-H stretch in tetrazole).
  • ¹H NMR : Aromatic protons from the 2-chlorophenyl group appear as a multiplet at δ 7.2–7.6 ppm, while the tetrazole proton resonates as a singlet near δ 8.5–9.0 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution ESI-MS.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Method : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key steps:
    • Grow crystals via slow evaporation in ethanol/water (3:1).
    • Collect diffraction data at 100 K.
    • Refine structures using SHELXTL, focusing on bond angles and torsional strain in the tetrazole ring .
  • Challenges : Disorder in the chlorophenyl group may require constraints during refinement. Compare with density functional theory (DFT)-optimized geometries for validation.

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Case Study : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Data Analysis : Monitor reaction rates via HPLC and correlate with Hammett σ constants. For example, electron-withdrawing groups enhance electrophilicity at the tetrazole C5 position, facilitating nucleophilic attacks .

Q. What strategies address contradictions in biological activity data across analogs?

  • Approach :
    • Perform dose-response assays (e.g., IC₅₀ for enzyme inhibition) across multiple cell lines.
    • Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to substituent steric/electronic effects.
    • Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Example : A 4-fluorophenyl analog may show higher potency than 2-chlorophenyl due to improved hydrophobic interactions in the enzyme pocket .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DoE) : Vary catalyst type (e.g., transition metals vs. clay), solvent polarity, and reaction time.
  • Key Metrics :
    • Yield : Maximize via response surface methodology (RSM).
    • Purity : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for >95% purity .

Q. What safety protocols are critical for handling chlorinated tetrazole derivatives?

  • Guidelines :
    • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.
    • Store in airtight containers away from light/moisture to prevent decomposition .
    • Neutralize waste with 10% sodium bicarbonate before disposal.

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